molecular formula C19H14ClN5OS B10989451 3-(4-chlorophenyl)-1-methyl-N-[(2Z)-4-(pyridin-2-yl)-1,3-thiazol-2(3H)-ylidene]-1H-pyrazole-5-carboxamide

3-(4-chlorophenyl)-1-methyl-N-[(2Z)-4-(pyridin-2-yl)-1,3-thiazol-2(3H)-ylidene]-1H-pyrazole-5-carboxamide

Cat. No.: B10989451
M. Wt: 395.9 g/mol
InChI Key: RMKRSMPIQJYECS-UHFFFAOYSA-N
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Description

This compound is a pyrazole-carboxamide derivative featuring a 4-chlorophenyl group at position 3, a methyl group at position 1, and a thiazole ring conjugated with pyridin-2-yl at the carboxamide moiety. Its structural complexity confers unique electronic and steric properties, making it a candidate for pharmacological studies, particularly in receptor modulation. The compound’s synthesis typically involves coupling pyrazole intermediates with thiazole derivatives under mild conditions, as exemplified in for analogous pyrazole-carboxamides .

Properties

Molecular Formula

C19H14ClN5OS

Molecular Weight

395.9 g/mol

IUPAC Name

5-(4-chlorophenyl)-2-methyl-N-(4-pyridin-2-yl-1,3-thiazol-2-yl)pyrazole-3-carboxamide

InChI

InChI=1S/C19H14ClN5OS/c1-25-17(10-15(24-25)12-5-7-13(20)8-6-12)18(26)23-19-22-16(11-27-19)14-4-2-3-9-21-14/h2-11H,1H3,(H,22,23,26)

InChI Key

RMKRSMPIQJYECS-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC(=N1)C2=CC=C(C=C2)Cl)C(=O)NC3=NC(=CS3)C4=CC=CC=N4

Origin of Product

United States

Preparation Methods

Step 1: Formation of Pyrazole Precursor

  • Reagents : 4-Chlorophenylhydrazine reacts with a diketone (e.g., ethyl difluoroacetate derivatives) under acidic conditions.

  • Conditions : Claisen condensation at reflux temperatures (e.g., ethanol, H₂SO₄ catalyst).

  • Outcome : Formation of 3-(4-chlorophenyl)-1-methylpyrazole-4-carboxylic acid derivatives.

Step 2: Methylation

  • Reagents : Methylating agents (e.g., methyl iodide, dimethyl sulfate) in basic media.

  • Conditions : Nucleophilic substitution at the pyrazole nitrogen under inert atmospheres.

  • Outcome : Introduction of the methyl group at the N1 position, yielding 1-methyl-3-(4-chlorophenyl)pyrazole-5-carboxylic acid.

Carboxylic Acid Activation and Amidation

The carboxylic acid group is activated to form an acyl chloride or amide. This step is pivotal for coupling with the thiazole moiety.

Step 3: Acyl Chloride Formation

  • Reagents : Thionyl chloride (SOCl₂) or oxalyl chloride.

  • Conditions : Reflux in anhydrous solvents (e.g., dichloromethane, DMF).

  • Outcome : Conversion to 1-methyl-3-(4-chlorophenyl)pyrazole-5-carbonyl chloride.

Step 4: Coupling with Thiazole Amine

  • Reagents : 4-(Pyridin-2-yl)-1,3-thiazol-2(3H)-ylideneamine (Z-configured).

  • Conditions : Room temperature in dichloromethane with triethylamine (TEA) as a base.

  • Outcome : Formation of the carboxamide bond with retention of stereochemistry.

Thiazole Ring Synthesis and Stereocontrol

The Z-configured thiazole-2(3H)-ylidene moiety is synthesized via controlled cyclization.

Step 5: Thiazole Precursor Preparation

  • Reagents : 2-Amino-4-(pyridin-2-yl)thiazole and α-bromocarbonyl compounds.

  • Conditions : Cyclization in acetonitrile or DMF with base (e.g., K₂CO₃).

  • Outcome : Formation of 4-(pyridin-2-yl)-1,3-thiazol-2(3H)-ylideneamine.

Step 6: Stereochemical Control

  • Mechanism : The Z-configuration arises from the planar transition state during cyclization, favoring syn-addition.

  • Validation : Confirmed via NMR and X-ray crystallography.

Final Assembly and Purification

The final compound is assembled through amide coupling and purified to >95% purity.

Step 7: Coupling Reaction

ParameterDetails
Reagents Pyrazole acyl chloride + thiazole amine + TEA
Solvent Dichloromethane or DMF
Temperature 0–25°C
Yield 55–75% (dependent on coupling efficiency)

Step 8: Purification

  • Method : Column chromatography (SiO₂, EtOAc/hexanes) or recrystallization.

  • Purity : >99% by HPLC.

Critical Data and Mechanistic Insights

Table 1: Key Reaction Parameters

StepReagents/ConditionsYield (%)Reference
14-Chlorophenylhydrazine + diketone60–80
4Thionyl chloride, reflux85–90
7EDCI/HOBt, RT55–75

Mechanistic Considerations

  • Pyrazole Regioselectivity : Hydrazine attack at the β-carbon of diketones favors 3-substitution.

  • Thiazole Z-Configuration : Steric hindrance from pyridin-2-yl group stabilizes the Z-isomer.

  • Coupling Efficiency : Use of EDCI/HOBt minimizes racemization during amide bond formation.

Alternative Routes and Challenges

Alternative Method: One-Pot Synthesis

  • Reagents : Pyrazole carboxylic acid + thiazole amine + coupling agents (e.g., DCC).

  • Advantage : Reduced steps, but lower yields (45–60%) due to side reactions.

Challenges

  • Stereochemical Purity : Z → E isomerization under acidic/basic conditions.

  • Regioselectivity : Competing 5-substituted pyrazole formation.

  • Scalability : Grignard reagents in Step 8 require cryogenic handling .

Chemical Reactions Analysis

Thiazole Ring

The thiazole moiety undergoes electrophilic substitution and coordination reactions:

  • Sulfur participation : Forms stable complexes with transition metals (e.g., Pd, Cu) in catalytic cross-coupling reactions .

  • Nucleophilic attack : Reacts with alkyl halides at the C2 position under basic conditions (K₂CO₃/DMF) .

Pyrazole Core

  • N-Methyl group : Resists oxidation (tested with KMnO₄/H⁺) but undergoes demethylation with BBr₃ at −78°C.

  • Carboxamide group : Hydrolyzes to carboxylic acid under strong acidic conditions (HCl conc., reflux) .

4-Chlorophenyl Substituent

  • Buchwald-Hartwig amination : Replaces Cl with NHAr using Pd(OAc)₂/Xantphos (yield: 60-65%) .

  • Suzuki coupling : Reacts with aryl boronic acids (Pd(dppf)Cl₂, Na₂CO₃, 80°C).

Cyclization and Rearrangement Reactions

Under thermal or acidic conditions, the compound forms fused heterocycles:

Product Conditions Application
Pyrazolo[5,1-b]thiazolo[3,2-a]pyridineH₂SO₄ (conc.), 120°C, 3 hrAnticancer lead optimization
Thiazolidinone derivativeCS₂, KOH, EtOH refluxAntibacterial screening

Mechanistic studies indicate a -sigmatropic shift during thiazole ring expansion .

Comparative Reactivity with Analogues

The compound shows distinct behavior compared to simpler thiazole-pyrazole hybrids:

Property Target Compound 4-(4-Chlorophenyl)-1,3-thiazol-2-amine
Electrophilic substitution rate (C5-thiazole)1.0 (reference)0.45
Hydrolytic stability (pH 7)>48 hr12 hr
Metal coordination sites3 (N, S, Oamide)2 (N, S)

Data derived from kinetic studies (UV-Vis, HPLC) .

Degradation Pathways

Stability studies reveal two primary degradation routes:

  • Photolytic cleavage : UV light (254 nm) causes C–S bond rupture in thiazole (t₁/₂ = 8.2 hr) .

  • Oxidative degradation : H₂O₂/Fe²⁺ generates sulfoxide and pyrazole N-oxide byproducts.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity
Research indicates that compounds containing thiazole and pyrazole moieties exhibit significant anticancer properties. The structure of 3-(4-chlorophenyl)-1-methyl-N-[(2Z)-4-(pyridin-2-yl)-1,3-thiazol-2(3H)-ylidene]-1H-pyrazole-5-carboxamide suggests potential efficacy against various cancer cell lines. For instance, studies have shown that thiazole-pyridine hybrids demonstrate anti-breast cancer efficacy superior to standard treatments like 5-fluorouracil, with IC50 values indicating effective cytotoxicity against MCF-7 and HepG2 cancer cell lines .

Antimicrobial Properties
The compound's thiazole component is known for its antimicrobial activity. A study highlighted that derivatives of thiazole exhibited moderate to significant antibacterial effects against various pathogens. The presence of the chlorophenyl group may enhance this activity through increased lipophilicity and improved binding to bacterial targets .

Anticonvulsant Effects
There is emerging evidence suggesting that thiazole derivatives can exhibit anticonvulsant properties. Compounds similar to this compound have been tested in animal models for their ability to reduce seizure activity, indicating a potential role in the treatment of epilepsy .

Agricultural Applications

Pesticide Development
The structural characteristics of this compound make it a candidate for developing new pesticides. Its ability to interact with biological systems suggests potential utility in targeting specific pests while minimizing harm to non-target organisms. Research into similar compounds has shown promising results in controlling agricultural pests effectively .

Material Science Applications

Polymer Chemistry
In material science, the unique properties of compounds like this compound can be leveraged in the synthesis of functional polymers. These polymers can exhibit enhanced thermal stability and mechanical properties, making them suitable for applications in coatings and composites .

Case Studies

Study Focus Findings Reference
Anticancer ActivityThiazole-pyridine hybrids showed IC50 values lower than standard drugs against breast cancer.
Antimicrobial EfficacyModerate antibacterial activity against Gram-positive and Gram-negative bacteria observed.
Anticonvulsant TestingDemonstrated significant reduction in seizure frequency in animal models.
Pesticide EfficacyEffective control of specific agricultural pests with minimal environmental impact.

Mechanism of Action

The mechanism of action of 3-(4-chlorophenyl)-1-methyl-N-[(2Z)-4-(pyridin-2-yl)-1,3-thiazol-2(3H)-ylidene]-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. For example, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

The introduction of chloro, aryl, or heteroaryl substituents significantly influences melting points, solubility, and stability. For instance:

Compound Substituents (R1, R2) Melting Point (°C) Molecular Weight Reference
Target compound 4-Cl-C6H4, pyridin-2-yl-thiazole Not reported ~395.9* Synthesized analog
5-Chloro-N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxamide (3a) Phenyl, phenyl 133–135 403.1
5-Chloro-1-(4-chlorophenyl)-N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-3-methyl-1H-pyrazole-4-carboxamide (3b) 4-Cl-C6H4, phenyl 171–172 437.1
3-(3-Chlorophenyl)-1-methyl-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]-1H-pyrazole-5-carboxamide 3-Cl-C6H4, pyridin-3-yl-thiazole Not reported 395.9

*Estimated based on .

Key Observations :

  • Chlorophenyl substituents (e.g., 3b) increase melting points compared to non-halogenated analogs (3a), likely due to enhanced intermolecular interactions (e.g., halogen bonding) .
Spectroscopic and Computational Analysis
  • NMR Shifts : The target compound’s ¹H-NMR would likely show deshielded aromatic protons (δ 7.4–8.1 ppm) similar to 3a–3e, with pyridinyl-thiazole protons resonating near δ 8.1–8.3 ppm .
  • Electrostatic Potential (ESP): Computational tools like Multiwfn () could reveal electron-deficient regions on the thiazole and chlorophenyl groups, suggesting nucleophilic attack sites or ligand-receptor interactions .

Biological Activity

The compound 3-(4-chlorophenyl)-1-methyl-N-[(2Z)-4-(pyridin-2-yl)-1,3-thiazol-2(3H)-ylidene]-1H-pyrazole-5-carboxamide has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes a pyrazole core, thiazole moiety, and a chlorophenyl substituent. The presence of these functional groups suggests a diverse range of interactions with biological targets.

Chemical Formula: C_{15}H_{14}ClN_{5}OS
Molecular Weight: 335.82 g/mol

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives of thiazolidinones have been shown to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .

In vitro studies revealed that the compound demonstrated cytotoxic effects against several cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the inhibition of key signaling pathways associated with cell survival and proliferation.

Antimicrobial Activity

The compound's structure suggests potential antimicrobial properties. Thiazole derivatives are known for their activity against a variety of pathogens. Preliminary tests indicate that this compound exhibits moderate antibacterial activity against Gram-positive bacteria, potentially due to its ability to disrupt bacterial cell membranes or interfere with metabolic pathways .

Anti-inflammatory Properties

Research indicates that similar compounds may possess anti-inflammatory effects. The presence of specific substituents can modulate the inflammatory response by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX) pathways .

The biological activity of this compound is thought to be mediated through several mechanisms:

  • Inhibition of Enzyme Activity: The compound may inhibit key enzymes involved in cancer metabolism and inflammation.
  • Modulation of Signaling Pathways: It could affect signaling pathways such as PI3K/Akt or MAPK, which are crucial for cell survival and proliferation.
  • Induction of Apoptosis: The compound may trigger apoptotic pathways in cancer cells, leading to programmed cell death.

Case Studies

A notable study evaluated the anticancer effects of a series of similar pyrazole derivatives in vitro. The results indicated that compounds with thiazole substituents exhibited enhanced cytotoxicity compared to their counterparts without this moiety. Specifically, a derivative with a similar structure showed an IC50 value in the low micromolar range against MCF-7 breast cancer cells .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReference
AnticancerSignificant cytotoxicity in MCF-7 cells
AntimicrobialModerate activity against Gram-positive bacteria
Anti-inflammatoryInhibition of COX and LOX pathways

Q & A

What are the common synthetic routes for preparing 3-(4-chlorophenyl)-1-methyl-N-[(2Z)-4-(pyridin-2-yl)-1,3-thiazol-2(3H)-ylidene]-1H-pyrazole-5-carboxamide?

Methodological Answer:
The synthesis typically involves multi-step reactions starting with cyclocondensation and functional group modifications. For example:

  • Step 1: Formation of the pyrazole core via cyclocondensation of substituted hydrazines with β-keto esters or diketones under reflux in DMF or ethanol .
  • Step 2: Introduction of the 4-chlorophenyl group via Suzuki-Miyaura coupling or nucleophilic aromatic substitution .
  • Step 3: Thiazole ring formation using a condensation reaction between the pyrazole carboxamide and 4-(pyridin-2-yl)-1,3-thiazol-2(3H)-ylidene precursors, often catalyzed by K₂CO₃ in DMF .

Key Considerations:

  • Solvent choice (e.g., DMF for polar aprotic conditions) and temperature control (room temperature to 120°C) are critical for yield optimization .
  • Purification via column chromatography or recrystallization ensures high-purity intermediates .

How is structural characterization of this compound performed, and what parameters are typically reported?

Methodological Answer:
Characterization relies on a combination of spectroscopic and crystallographic techniques:

  • X-ray Crystallography: Resolves 3D structure, including bond lengths, angles, and unit cell parameters. For example, monoclinic symmetry (space group P2₁/c) with unit cell dimensions a = 9.0032 Å, b = 20.1001 Å, c = 11.4664 Å, β = 92.003° .
  • Spectroscopy:
    • ¹H/¹³C NMR: Assigns proton environments (e.g., pyrazole C-H at δ 6.5–7.5 ppm) and carbon signals (e.g., carbonyl at ~165 ppm) .
    • IR: Identifies functional groups (e.g., C=O stretch at ~1680 cm⁻¹) .

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